Ethyl 1-methylpiperidine-2-carboxylate
Overview
Description
Ethyl 1-methylpiperidine-2-carboxylate is a chemical compound of interest in various synthetic and chemical studies. This compound serves as a foundational structure for the development of various chemical reactions and analyses, contributing to advancements in chemical synthesis and understanding of molecular interactions.
Synthesis Analysis
The synthesis of ethyl 1-methylpiperidine-2-carboxylate involves optimized methods to enhance yield and reduce production costs. For instance, Z. Can (2012) describes an effective synthesis from (S)-1-phenylethanamine and ethyl 2-oxoacetate, improving the overall yield to 47.6% (Z. Can, 2012).
Molecular Structure Analysis
The molecular structure of ethyl 1-methylpiperidine-2-carboxylate and related compounds has been characterized using spectroscopic and crystallographic methods. Muhammad Haroon et al. (2018) conducted experimental and theoretical studies, including DFT quantum chemical methods, to investigate the molecular geometry and confirm hydrogen bonding sites (Muhammad Haroon et al., 2018).
Chemical Reactions and Properties
Ethyl 1-methylpiperidine-2-carboxylate undergoes various chemical reactions, showcasing its versatility. For example, Xue-Feng Zhu et al. (2003) reported a [4 + 2] annulation reaction with N-tosylimines, demonstrating its reactivity and potential for creating complex molecular structures (Xue-Feng Zhu et al., 2003).
Physical Properties Analysis
The physical properties of ethyl 1-methylpiperidine-2-carboxylate, such as melting points, boiling points, and solubility, are crucial for its application in synthesis. These properties depend on the molecular structure and substitution patterns on the piperidine ring.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are essential for understanding how ethyl 1-methylpiperidine-2-carboxylate behaves in chemical syntheses and reactions.
Safety And Hazards
properties
IUPAC Name |
ethyl 1-methylpiperidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-4-5-7-10(8)2/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICBNHLULHJETL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-methylpiperidine-2-carboxylate | |
CAS RN |
30727-18-5 | |
Record name | Ethyl 1-methyl-2-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30727-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-methylpiperidine-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 1-methylpiperidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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